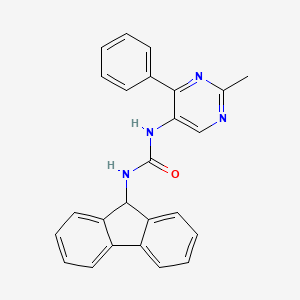
1-(9~{h}-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea, commonly known as FMPU, is a novel compound that has gained significant attention in the scientific community due to its diverse range of applications. FMPU is a urea derivative that has been synthesized through a multi-step process using various chemical reagents.
作用機序
The mechanism of action of FMPU is not fully understood, but it is believed to act through multiple pathways. FMPU has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune responses. FMPU has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and Physiological Effects:
FMPU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. FMPU has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, FMPU has been shown to modulate the activity of various ion channels, including the N-methyl-D-aspartate (NMDA) receptor.
実験室実験の利点と制限
FMPU has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, FMPU is a relatively new compound, and its synthesis method is complex and time-consuming. In addition, FMPU is not commercially available, and researchers must synthesize it in-house.
将来の方向性
There are several future directions for FMPU research. One area of interest is the development of FMPU-based therapies for neurodegenerative diseases. Another area of interest is the use of FMPU as a diagnostic tool for various diseases. In addition, further studies are needed to elucidate the mechanism of action of FMPU and to optimize its synthesis method. Overall, FMPU is a promising compound with significant potential for various scientific research applications.
合成法
The synthesis of FMPU involves several steps, starting with the reaction of fluorenone with malononitrile to form a pyridine intermediate. This intermediate is then treated with hydrazine hydrate to form a pyrimidine ring. The resulting compound is then reacted with 2-methyl-4-phenyl-5-amino pyrimidine to form the desired product, FMPU. The synthesis of FMPU is a complex process that requires careful handling of various chemicals and reagents.
科学的研究の応用
FMPU has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. FMPU has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, FMPU has been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
1-(9H-fluoren-9-yl)-3-(2-methyl-4-phenylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-16-26-15-22(23(27-16)17-9-3-2-4-10-17)28-25(30)29-24-20-13-7-5-11-18(20)19-12-6-8-14-21(19)24/h2-15,24H,1H3,(H2,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOROKYRNIDSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=CC=C2)NC(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9~{h}-Fluoren-9-Yl)-3-(2-Methyl-4-Phenyl-Pyrimidin-5-Yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

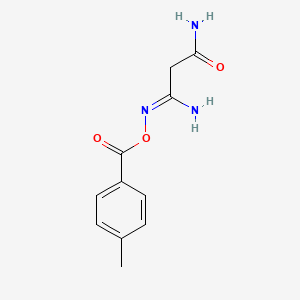
![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)
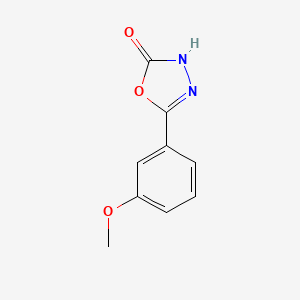
![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2951409.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2951413.png)

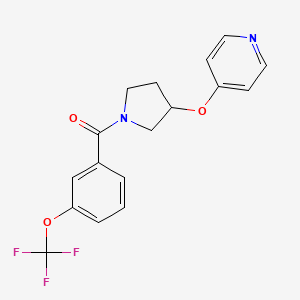
![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
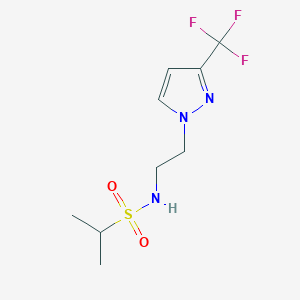
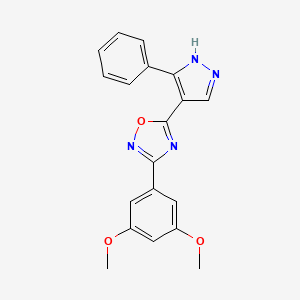
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)
